N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O4S2/c1-2-13-3-9-16(10-4-13)30(27,28)17-11-22-20(24-19(17)26)29-12-18(25)23-15-7-5-14(21)6-8-15/h3-11H,2,12H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFGZRANFCTPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Sulfonyl Group: The ethylphenylsulfonyl group can be introduced via sulfonylation, where the dihydropyrimidinone intermediate reacts with an appropriate sulfonyl chloride in the presence of a base.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated dihydropyrimidinone with a thiol derivative.
Bromophenyl Group Addition: Finally, the bromophenyl group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with a bromophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the sulfonyl group or the bromophenyl group, leading to the formation of thiols or debrominated products.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium tert-butoxide (KOtBu), or primary amines can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or debrominated compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an active pharmaceutical ingredient (API) due to its structural features that allow for interaction with biological targets. The presence of the sulfonamide group is particularly significant as sulfonamides are known for their antibacterial properties.
Antibacterial Activity
Research indicates that compounds containing sulfonamide moieties exhibit significant antibacterial activity. Studies have demonstrated that similar derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria . The specific structure of N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide suggests it may also possess this mechanism of action.
Antitumor Properties
The compound's pyrimidine core is associated with various antitumor activities. Pyrimidine derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in tumor cells. For instance, studies on related compounds have shown that they can effectively inhibit the growth of several cancer cell lines, including breast and lung cancer cells .
Inhibition of Enzymatic Activity
The compound's structure suggests potential activity as an enzyme inhibitor. Specifically, the sulfonamide group is known to interact with carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in tissues. Inhibitors of carbonic anhydrase are utilized in the treatment of glaucoma and other conditions .
Carbonic Anhydrase Inhibition
In vitro studies have demonstrated that sulfonamide derivatives can effectively inhibit carbonic anhydrase activity, leading to decreased intraocular pressure in glaucoma models . The specific interactions and potency of this compound would require further investigation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the bromophenyl and ethylphenyl groups may enhance lipophilicity and improve membrane permeability, which are essential factors for drug efficacy.
Table 1: Summary of Biological Activities Related to Structural Features
| Structural Feature | Biological Activity | Reference |
|---|---|---|
| Sulfonamide Group | Antibacterial | |
| Pyrimidine Core | Antitumor | |
| Bromophenyl Group | Potential enzyme inhibition | |
| Ethylphenyl Group | Enhanced lipophilicity |
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of a series of sulfonamide derivatives against various bacterial strains, demonstrating a significant correlation between structural modifications and increased activity levels .
Case Study 2: Antitumor Activity Assessment
In another investigation, a library of pyrimidine-based compounds was screened for cytotoxicity against cancer cell lines, revealing that specific substitutions led to enhanced antitumor effects .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. In medicinal applications, it may interact with specific molecular targets, such as receptors or proteins, to exert its therapeutic effects.
Comparison with Similar Compounds
Structural Analogs and Functional Comparisons
Pyrimidinone-Based Sulfonamides
(a) Hit15 : 2-((5-((4-Isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
- Structural Differences :
- Sulfonyl substituent: 4-isopropylphenyl vs. 4-ethylphenyl in the target compound.
- Acetamide group: 3-methoxyphenyl vs. 4-bromophenyl.
- Activity : Exhibits dual antiviral (43% inhibition at 10 µM) and anti-inflammatory effects (elastase/superoxide suppression in neutrophils) .
- Key Insight : The sulfonyl group’s bulk (isopropyl vs. ethyl) may influence target binding, while the methoxyphenyl moiety enhances anti-inflammatory activity.
(b) M6-M8 Series ()
- Structural Features: Core: 4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl thio. Sulfonamide substituents: N,N-diethyl, piperidin-1-yl, 4-methylpiperazin-1-yl.
- The bromophenyl group may enhance membrane penetration .
(c) Chlorophenyl Sulfonyl Analog ()
- Structure : 2-((5-((4-Chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)acetamide.
- Comparison :
- Sulfonyl group: 4-chlorophenyl vs. 4-ethylphenyl.
- Acetamide: p-tolyl (methyl-substituted phenyl) vs. 4-bromophenyl.
- Implications : Electron-withdrawing groups (Cl, Br) on the phenyl ring may affect reactivity and target affinity .
Pyridazinone and Quinazolinone Derivatives
(a) FPR2 Agonists ()
- Compound : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
- Structural Divergence: Pyridazinone core vs. pyrimidinone in the target compound.
- Activity : Acts as a specific FPR2 agonist , inducing calcium mobilization and chemotaxis in neutrophils. The 4-bromophenyl group is critical for receptor binding .
(b) Quinazolinone-Cyanopyridone Hybrids ()
- Examples : Compounds 8–12 with EGFR/BRAFV600E dual inhibition .
- Comparison: Core: Quinazolinone-cyanopyridone vs. dihydropyrimidinone. Substituents: 4-methoxyphenyl, 4-chlorophenyl, 4-bromophenyl.
- Activity : High melting points (>300°C) and potent kinase inhibition suggest thermal stability and target specificity .
Key Insights and Implications
Sulfonyl Group Impact :
- 4-Ethylphenyl in the target compound may balance lipophilicity and steric effects compared to bulkier (isopropyl) or electron-deficient (chlorophenyl) groups.
- Antimicrobial analogs (M6-M8) use sulfonamide modifications (e.g., piperidinyl) to enhance solubility or target binding .
Acetamide Substitutions :
- 4-Bromophenyl (target) vs. 3-methoxyphenyl (Hit15) or p-tolyl (): Bromine’s electronegativity may enhance stability, while methoxy groups improve anti-inflammatory activity.
Biological Activity Trends: Dihydropyrimidinones with sulfonyl groups show versatility in targeting viral, inflammatory, and microbial pathways. Pyridazinone and quinazolinone cores diverge into specific receptor agonism or kinase inhibition, highlighting scaffold-dependent selectivity.
Biological Activity
N-(4-bromophenyl)-2-((5-((4-ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including synthesis, structure-activity relationships (SAR), and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a brominated phenyl group, a thioether linkage, and a pyrimidinone core. The synthesis often involves multi-step reactions starting from easily available precursors, utilizing techniques such as sulfonylation and acylation.
Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:
- Cell Line Studies : In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often fall in the low micromolar range, indicating potent activity. For example, derivatives with similar structures have shown IC50 values as low as 3.96 µM against MCF7 cells .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects includes induction of apoptosis through modulation of pro-apoptotic and anti-apoptotic proteins. For instance, compounds have been reported to increase Bax levels while decreasing Bcl-2 levels, leading to enhanced caspase activation .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- In Vitro Testing : The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungal species. Results indicate promising antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Molecular Docking Studies : Computational studies have suggested strong binding affinities to bacterial enzymes, which may explain the observed antimicrobial effects. These studies help elucidate the binding modes and interactions at the molecular level .
Study 1: Anticancer Efficacy in MCF7 Cells
A recent study focused on the anticancer efficacy of a series of derivatives related to this compound against MCF7 cells. The study utilized the Sulforhodamine B (SRB) assay for cytotoxicity assessment. Results indicated that specific derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics, suggesting enhanced efficacy .
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial activity of this compound against various pathogens using a turbidimetric method. The results showed that certain derivatives had MIC values that positioned them as potential candidates for further development as antimicrobial agents .
Summary Table of Biological Activities
Q & A
Basic: What are the key steps in synthesizing this compound and characterizing its purity?
Methodological Answer:
The synthesis typically involves sequential nucleophilic substitution and sulfonylation reactions. For example, a pyrimidinone core is functionalized via thioether linkage formation, followed by sulfonyl group introduction. Purification often employs recrystallization (e.g., using DMSO/ethanol), supported by a melting point >259°C to confirm crystallinity . Characterization includes:
- 1H NMR (DMSO-d6) for proton environment analysis (e.g., aromatic protons at δ 7.42–7.61 ppm, NHCO at δ 10.22 ppm) .
- Elemental analysis (C, N, S) to validate stoichiometry (e.g., C: 43.95% vs. calculated 44.08%) .
- Mass spectrometry (m/z 353.99 [M+H]+) for molecular weight confirmation .
Basic: What analytical techniques are essential for confirming the compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve proton/carbon environments, such as distinguishing sulfonyl vs. thioether groups .
- X-ray Crystallography: Determines absolute configuration and intramolecular interactions (e.g., hydrogen bonds stabilizing folded conformations in analogous compounds) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ matching theoretical mass within 5 ppm error) .
Advanced: How can computational methods predict physicochemical properties to guide drug design?
Methodological Answer:
Key properties include:
| Property | Value | Implication |
|---|---|---|
| Hydrogen bond donors | 1 | Low solubility but potential for targeted binding |
| XlogP | 2.6 | Moderate lipophilicity; may enhance membrane permeability |
| Topological polar surface area | 87.5 Ų | Suggests moderate passive diffusion |
Tools:
- Molecular Dynamics Simulations: Assess solvation free energy to predict solubility.
- Docking Studies: Map interactions with target proteins using software like AutoDock Vina .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (pH, temperature).
- Solubility Testing: Use shake-flask methods with HPLC quantification; poor solubility (predicted by XlogP 2.6) may explain variability .
- Structural Confirmation: Re-analyze batch purity via LC-MS and crystallography to rule out polymorphic effects .
Advanced: What strategies optimize synthetic yield and scalability?
Methodological Answer:
- Catalyst Screening: Test Pd/C or CuI for coupling steps to improve efficiency.
- Flow Chemistry: Adopt continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) for safer diazo compound handling .
- Design of Experiments (DoE): Use factorial design to optimize reaction time, temperature, and solvent ratios .
Advanced: How to determine molecular conformation experimentally?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolve bond angles and torsional strains (e.g., dihedral angles between pyrimidine and bromophenyl groups) .
- Intramolecular Hydrogen Bonding: Identify stabilizing interactions (e.g., N–H⋯N bonds in analogous structures) via temperature-dependent NMR .
Basic: What physicochemical properties critically affect solubility and permeability?
Methodological Answer:
- Solubility: Governed by hydrogen bond acceptors (5) and XlogP (2.6); use co-solvents (e.g., PEG-400) for in vitro assays .
- Permeability: Moderate polar surface area (87.5 Ų) suggests potential for passive diffusion; validate via Caco-2 monolayer assays .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3) at the sulfonyl position to enhance metabolic stability .
- Bioisosteric Replacement: Substitute the bromophenyl group with heteroaromatic rings (e.g., pyridine) to improve solubility .
- In Silico Screening: Use QSAR models to prioritize derivatives with optimal LogD (1–3) and target binding scores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
